3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone typically involves multiple steps. One efficient route involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iminium salts, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing new drug candidates with potential therapeutic properties.
Pharmacology: It exhibits biological activities such as anti-nausea, antidiabetic, and antiallergy effects.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone: Shares a similar core structure and exhibits biological activities such as anti-nausea and antidiabetic effects.
Tetrahydroisoquinoline: Another related compound with a similar structure but different functional groups and biological activities.
Uniqueness
3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and pharmacology. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O.C2H2O4/c1-20(17-21-7-3-2-4-8-21)18-26-14-11-23(12-15-26)25(28)27-16-13-22-9-5-6-10-24(22)19-27;3-1(4)2(5)6/h2-10,17,23H,11-16,18-19H2,1H3;(H,3,4)(H,5,6)/b20-17+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXMDDXCMGWKMO-SJEOTZHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.